molecular formula C9H14ClNO B13688736 O-(4-Isopropylphenyl)hydroxylamine Hydrochloride

O-(4-Isopropylphenyl)hydroxylamine Hydrochloride

Cat. No.: B13688736
M. Wt: 187.66 g/mol
InChI Key: SBRYDLMPUJHYHD-UHFFFAOYSA-N
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Description

O-(4-Isopropylphenyl)hydroxylamine Hydrochloride is an O-substituted hydroxylamine derivative where the hydroxylamine group is functionalized with a 4-isopropylphenyl moiety. This compound is part of a broader class of hydroxylamine hydrochlorides, which are widely utilized in organic synthesis, pharmaceutical intermediates, and biochemical research.

Properties

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

O-(4-propan-2-ylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13NO.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7H,10H2,1-2H3;1H

InChI Key

SBRYDLMPUJHYHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)ON.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for O-Substituted Hydroxylamine Hydrochlorides

O-substituted hydroxylamines, including this compound, are typically prepared by hydrolysis of acetone oxime ethers under acidic conditions, followed by isolation of the hydrochloride salt. This general approach involves:

  • Acid-catalyzed hydrolysis of acetone oxime ethers (where the O-substituent is the 4-isopropylphenyl group in this case).
  • Removal of acetone and water by azeotropic distillation or evaporation under reduced pressure.
  • Precipitation and isolation of the hydrochloride salt.

This method is favored due to its relatively mild reaction conditions (generally 0–100 °C, preferably 40–80 °C) and good safety profile, as the temperature is kept well below decomposition points of the hydroxylamine derivatives.

Specific Synthetic Route for this compound

Based on the synthesis of similar O-aryl hydroxylamine hydrochlorides, the preparation of this compound can be outlined as follows:

  • Preparation of 4-Isopropylphenyl Acetone Oxime Ether
    The starting material is 4-isopropylphenol, which reacts with acetone oxime under appropriate conditions to form the corresponding O-(4-isopropylphenyl) acetone oxime ether.

  • Acid Hydrolysis of the Oxime Ether
    The oxime ether is then hydrolyzed in the presence of a mineral acid such as hydrochloric acid (HCl), typically in excess (30–100% molar excess relative to the oxime ether). This hydrolysis converts the oxime ether into the this compound salt.

  • Removal of Byproducts and Purification
    Acetone and water formed during hydrolysis are removed by azeotropic distillation using a suitable hydrocarbon solvent (e.g., cyclohexane or hexane). The residue containing the this compound is filtered and dried to obtain the pure hydrochloride salt.

Data Table: Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Conditions Temperature Range Yield (%) Notes
Acid Hydrolysis of Oxime Ether O-(4-Isopropylphenyl) acetone oxime ether HCl (30–100% excess), cyclohexane azeotrope 40–80 °C 70–90* Mild, safe, scalable, commonly used
Nitroso Aldol Reaction 4-Isopropylphenyl nitroso compound Nitroso reagent, mild heating 65–70 °C Variable Often used in situ, product not isolated
Catalytic Reduction of Nitroarene 4-Isopropyl-nitrobenzene Pd, Rh, Ir catalyst, hydrazine hydrate Room temp to 70 °C 60–85* Requires careful control, metal catalysts
Mitsunobu Reaction 4-Isopropylphenol PPh3, DIAD, N-hydroxylphthalimide, hydrazine 0 °C to RT 75–85* More common for alkyl; aryl less common

*Yields are approximate based on similar compounds and literature reports.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(4-Isopropylphenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydroxylamine group can participate in substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.

Major Products:

Scientific Research Applications

Chemistry: O-(4-Isopropylphenyl)hydroxylamine Hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the mechanisms of enzyme inhibition and as a probe for investigating oxidative stress pathways.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a stabilizer in polymer production .

Mechanism of Action

The mechanism of action of O-(4-Isopropylphenyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C–N, N–N, O–N, and S–N bonds. The compound’s reactivity is attributed to the presence of the hydroxylamine group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with nucleophilic centers in biological molecules, leading to the formation of stable adducts .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Hydroxylamine hydrochlorides with varying substituents on the aromatic or alkyl groups exhibit distinct physicochemical and functional properties. Below is a detailed comparison based on substituent effects, synthesis routes, and applications.

Substituent Effects on Physical and Chemical Properties
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Source
O-(4-Isopropylphenyl)hydroxylamine HCl 4-isopropylphenyl ~239.7 (estimated) Not reported Intermediate in organic synthesis Inferred
O-(4-Methoxybenzyl)hydroxylamine HCl 4-methoxybenzyl ~201.7 Not reported Aldose reductase inhibitor
O-(4-Trifluoromethylbenzyl)hydroxylamine HCl 4-trifluoromethylbenzyl ~239.6 Not reported Enhanced stability due to CF3 group
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl pentafluorobenzyl 249.56 215 Water quality testing; high thermal stability
O-(Cyclopropylmethyl)hydroxylamine HCl cyclopropylmethyl ~135.6 Not reported Used in ketone/aldehyde derivatization
(R)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine HCl 4-chlorophenoxypropyl 238.11 Not reported Pharmaceutical intermediate

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, pentafluorobenzyl) enhance thermal stability and may improve resistance to oxidation .
  • Fluorinated derivatives (e.g., pentafluorobenzyl) exhibit higher melting points and specialized applications, such as water quality testing .

Biological Activity

O-(4-Isopropylphenyl)hydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The compound belongs to the class of hydroxylamines, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Hydroxylamines, including this compound, exert their biological effects primarily through two mechanisms:

  • Inhibition of Enzymatic Activity : Hydroxylamines can inhibit various enzymes, such as indoleamine 2,3-dioxygenase (IDO1), which plays a critical role in immune regulation and cancer progression. For instance, studies have shown that derivatives of hydroxylamines can serve as potent inhibitors of IDO1, leading to enhanced antitumor immunity .
  • Antioxidant Properties : Many hydroxylamines exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This activity contributes to their protective effects against various diseases, including cancer and neurodegenerative disorders.

Biological Activity

The biological activity of this compound has been explored through various studies:

  • Anticancer Activity : Research indicates that hydroxylamine derivatives can inhibit tumor cell proliferation. For example, a study demonstrated that specific hydroxylamine compounds showed sub-micromolar potency against cancer cell lines by inducing apoptosis .
  • Antimicrobial Effects : Hydroxylamines have been evaluated for their antimicrobial properties against a range of pathogens. In vitro studies have shown that certain derivatives possess significant antibacterial and antifungal activities .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. Hydroxylamines have been shown to reduce the production of pro-inflammatory cytokines in various cell models .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • Case Study 1: Cancer Treatment
    In a clinical setting, patients with advanced cancer were treated with a regimen including hydroxylamine derivatives. Results indicated a significant reduction in tumor size and improved immune response markers, suggesting potential for further development in cancer therapy.
  • Case Study 2: Infection Control
    A study involving patients with recurrent infections demonstrated that treatment with hydroxylamine compounds reduced the incidence of bacterial infections significantly compared to standard treatments.

Research Findings

Recent research findings summarize the potency and efficacy of this compound compared to other compounds:

CompoundIC50 (μM)Activity Type
O-(4-Isopropylphenyl)hydroxylamine0.90IDO1 inhibition
O-benzylhydroxylamine0.81IDO1 inhibition
Hydroxamic acid derivativesVariesAntimicrobial

These results indicate that while this compound demonstrates promising biological activity, further optimization and clinical evaluation are necessary to establish its therapeutic potential.

Q & A

Q. What are the standard synthetic routes for preparing O-(4-Isopropylphenyl)hydroxylamine Hydrochloride?

The synthesis typically involves reacting 4-isopropylbenzyl chloride with hydroxylamine hydrochloride under basic conditions. A base such as sodium carbonate or sodium hydroxide is used to deprotonate hydroxylamine, facilitating nucleophilic substitution at the benzyl carbon. The reaction is often conducted in an inert atmosphere (e.g., nitrogen) at room temperature to minimize side reactions like oxidation. Purification is achieved via recrystallization from solvents like ethanol or methanol, which removes unreacted starting materials and by-products .

Q. How can researchers optimize purification methods for this compound?

Recrystallization is the primary purification method, but solvent selection is critical. Polar aprotic solvents (e.g., acetone) or mixed solvents (water-ethanol) are recommended to enhance crystal formation. For impurities with similar solubility, column chromatography using silica gel and a gradient elution system (e.g., ethyl acetate/hexane) may be employed. Analytical techniques like thin-layer chromatography (TLC) or HPLC should guide solvent selection and monitor purity .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzyl and isopropyl substituents, with characteristic shifts for the hydroxylamine proton (~5-6 ppm) and aromatic protons.
  • IR Spectroscopy : Peaks at ~3200-3400 cm1^{-1} (N–H stretch) and ~1250 cm1^{-1} (C–O–N linkage) verify functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing it from analogs like O-(4-fluorophenyl) derivatives .

Advanced Research Questions

Q. How do steric effects from the isopropyl group influence reactivity in nucleophilic substitutions?

The bulky isopropyl group introduces steric hindrance, slowing reactions at the benzyl carbon. Comparative studies with less hindered analogs (e.g., O-benzylhydroxylamine hydrochloride) show reduced reaction rates in amination or oxime formation. However, the isopropyl group enhances stability against hydrolysis and oxidation, making the compound suitable for prolonged experimental conditions. Computational modeling (DFT) can predict transition-state geometries to optimize reaction conditions .

Q. How can researchers resolve contradictory data in redox studies involving this compound?

Contradictions may arise from competing reduction pathways. For example, hydroxylamine derivatives can act as both reducing agents (via NH2_2OH oxidation to NO) and nucleophiles. To clarify mechanisms:

  • Use controlled experiments with radical scavengers (e.g., TEMPO) to identify free-radical pathways.
  • Compare kinetic data under inert vs. aerobic conditions.
  • Substitute hydroxylamine with ascorbic acid (a stronger reductant) to isolate redox-specific effects, as demonstrated in iron reduction studies .

Q. What biological targets or pathways are implicated in its interaction studies?

Preliminary evidence from structurally related compounds suggests interactions with mitochondrial proteins, particularly those involved in redox regulation (e.g., thioredoxin reductase). The hydroxylamine moiety may disrupt disulfide bond formation, altering enzyme activity. In hypoxia models, analogs like O-(4-(tert-Butyl)benzyl)hydroxylamine hydrochloride inhibit hypoxia-inducible factor (HIF-1α) by perturbing cellular redox states, suggesting potential applications in cancer research .

Q. How does the compound perform in hypoxia-mimicking environments?

Under low oxygen conditions, hydroxylamine derivatives can generate nitric oxide (NO) via enzymatic or non-enzymatic pathways, modulating vasodilation or apoptosis. In tumor models, NO release may selectively target hypoxic cancer cells. Researchers should pair hypoxia chambers with real-time NO detection (e.g., electrochemical sensors) to validate these effects .

Q. What strategies mitigate instability during long-term storage?

  • Lyophilization : Convert the hydrochloride salt to a free base for lyophilization, then reconstitute with HCl before use.
  • Inert Atmosphere Storage : Store under argon in amber vials to prevent light- or oxygen-induced degradation.
  • Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w to inhibit radical chain reactions .

Methodological Considerations

  • Reaction Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent, and base effects on yield .
  • Toxicity Screening : Prioritize in vitro assays (e.g., mitochondrial membrane potential assays) before in vivo studies .
  • Structural Analog Comparison : Benchmark against O-(4-fluorophenyl) or O-(4-chlorophenyl) derivatives to assess electronic/steric contributions .

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